Z-LEVD-FMK

ER stress apoptosis caspase-4

Z-LEVD-FMK (CAS 1135688-25-3) is a cell-permeable, irreversible caspase-4 inhibitor featuring an FMK warhead and a Z-blocking group. Its LEVD sequence confers selectivity for caspase-4/5/11, avoiding confounding inhibition of caspase-1 (YVAD) or caspase-3/7 (DEVD). Validated in ER stress models (59% apoptosis reduction vs. pan-caspase control) and non-canonical inflammasome studies. Use to dissect pyroptosis (IL-1α/IL-1β) and ER stress pathways with matched inhibitor controls. Adjust concentration (0.02–50 μM) to target inflammatory vs. apoptotic readouts.

Molecular Formula C31H45FN4O10
Molecular Weight 652.7 g/mol
Cat. No. B12395847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LEVD-FMK
Molecular FormulaC31H45FN4O10
Molecular Weight652.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C31H45FN4O10/c1-18(2)14-23(35-31(43)46-17-20-10-8-7-9-11-20)29(41)33-21(12-13-25(38)44-5)28(40)36-27(19(3)4)30(42)34-22(24(37)16-32)15-26(39)45-6/h7-11,18-19,21-23,27H,12-17H2,1-6H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)/t21-,22-,23-,27-/m0/s1
InChIKeyWGJLXPZGHLANRB-FAWUNYRSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-LEVD-FMK: Caspase-4 Inhibitor Procurement and Selection Guide for Inflammatory and ER Stress Research


Z-LEVD-FMK (CAS 1135688-25-3) is a synthetic, cell-permeable, irreversible inhibitor of caspase-4, a member of the inflammatory caspase subfamily critical to the non-canonical inflammasome pathway and endoplasmic reticulum (ER) stress-induced apoptosis [1]. The compound features a fluoromethylketone (FMK) warhead that covalently modifies the active site cysteine residue, and a benzyloxycarbonyl (Z) N-terminal blocking group that enhances cellular permeability [2]. Its primary recognition sequence, LEVD (Leu-Glu-Val-Asp), corresponds to the preferred cleavage motif of human caspase-4 and caspase-5, as well as murine caspase-11, distinguishing it from other caspase subfamily inhibitors .

Why Z-LEVD-FMK Cannot Be Replaced by Pan-Caspase or Alternative Caspase Inhibitors


Caspase inhibitors bearing distinct tetrapeptide recognition motifs exhibit sharply divergent selectivity profiles, and substitution of Z-LEVD-FMK with pan-caspase inhibitors (e.g., Z-VAD-FMK) or alternative sequence-specific inhibitors (e.g., Z-YVAD-FMK for caspase-1, Z-DEVD-FMK for caspase-3/7, Z-LEHD-FMK for caspase-9) yields fundamentally different experimental outcomes due to differential target engagement [1]. The LEVD sequence confers preferential inhibition of caspase-4/5/11, whereas YVAD targets caspase-1, DEVD targets caspase-3/7, and LEHD targets caspase-9 . In tunicamycin-induced ER stress models, Z-LEVD-FMK reduces apoptosis by 59%, Z-YVAD-FMK reduces apoptosis by 86%, and Z-VAD-FMK completely abolishes apoptosis, demonstrating that each inhibitor engages a distinct subset of caspase-dependent pathways and that substitution invalidates pathway-specific interpretation [1].

Quantitative Differentiation of Z-LEVD-FMK Versus Comparator Caspase Inhibitors


Direct Head-to-Head Comparison: Apoptosis Reduction in Tunicamycin-Induced ER Stress

In hRPE cells treated with the ER stress inducer tunicamycin (3-10 μM), Z-LEVD-FMK reduced apoptotic cell death by 59% relative to untreated controls, whereas the caspase-1/-4 dual inhibitor Z-YVAD-FMK reduced apoptosis by 86%, and the pan-caspase inhibitor Z-VAD-FMK completely abolished apoptosis (100% reduction) [1]. This graded response establishes that ER stress-induced apoptosis is partially caspase-4-dependent, with additional contributions from other caspases sensitive to Z-YVAD-FMK and Z-VAD-FMK [1].

ER stress apoptosis caspase-4

Differential Inhibition of IL-1β-Induced IL-8 Production Versus Caspase-3 Activity

In hRPE cells, Z-LEVD-FMK at 2 ng/mL (30 min pretreatment) blocked IL-1β-induced IL-8 production, and at 2 μM inhibited tunicamycin-induced caspase-3 activity [1]. In contrast, the caspase-1/-4 inhibitor Z-YVAD-FMK and pan-caspase inhibitor Z-VAD-FMK exhibited different potency and efficacy profiles in the same system [1]. The concentration differential (ng/mL for inflammatory blockade vs. μM for caspase-3 inhibition) reveals distinct functional thresholds for Z-LEVD-FMK in inflammatory versus apoptotic pathways.

inflammation cytokine caspase-4

Selective Inhibition of Caspase-4 Cleavage and GSDMD Processing Without NLRP3 Inflammasome Component Alteration

In colorectal cancer (CRC) cells, Z-LEVD-FMK at 50 μM for 72 hours selectively inhibited IL-17A-induced caspase-4 cleavage and N-terminal GSDMD up-regulation, while producing no significant effect on NLRP3 inflammasome components (NLRP3, ASC, or caspase-1) . This selective profile contrasts with broader caspase inhibitors that non-selectively impact both canonical (caspase-1-dependent) and non-canonical (caspase-4/5-dependent) inflammasome pathways.

pyroptosis GSDMD NLRP3

Concentration-Dependent Differential Inhibition of IL-1β Secretion in Inflammasome Activation

In PMA-differentiated THP-1 cells co-stimulated with Ef.LTA (10 μg/mL) and NaB (10 mM), Z-LEVD-FMK inhibited IL-1β secretion in a concentration-dependent manner over the range tested, while the caspase-1 inhibitor Z-YVAD-FMK exhibited a distinct concentration-response profile [1]. The differential sensitivity to these two inhibitors indicates that both caspase-1 and caspase-4 contribute to Ef.LTA/NaB-induced inflammasome activation, but with distinguishable pharmacological fingerprints.

inflammasome IL-1β THP-1

Estrogen-Induced PARP Cleavage Blockade in Apoptosis-Resistant Breast Cancer Cells

In 5C cells (an estrogen deprivation-resistant breast cancer model), Z-LEVD-FMK at 20 μM for 96 hours completely prevented 17β-estradiol (E2)-induced PARP cleavage, reversed E2-inhibited growth, and prevented morphologic changes associated with apoptosis [1]. While comparative data with other caspase inhibitors were not reported in the same study, the complete blockade of PARP cleavage at 20 μM establishes a functional benchmark for caspase-4-dependent apoptotic signaling in this cancer model.

breast cancer PARP apoptosis

Attenuation of Tunicamycin-Induced Cell Death in Neuroblastoma Cells

In SK-N-SH neuroblastoma cells, Z-LEVD-FMK attenuated tunicamycin (TM)-induced cell death, whereas calpain and caspase-3 inhibitors exhibited different protective profiles [1]. The study demonstrated that TM-induced ER stress triggers calpain- and caspase-3-mediated proteolysis of αII-spectrin in both SK-N-SH and SH-SY5Y cells, but caspase-4 inhibition by Z-LEVD-FMK provided cell type-specific protection in SK-N-SH cells.

neuroblastoma ER stress cell death

Validated Research Applications for Z-LEVD-FMK Based on Comparative Evidence


Non-Canonical Inflammasome Pathway Dissection in Human Macrophages and Monocytes

Use Z-LEVD-FMK (0.02-2 μM or 20-50 μM depending on cell type) to selectively interrogate caspase-4/5-dependent pyroptosis and IL-1α/IL-1β release without confounding inhibition of NLRP3/caspase-1 canonical inflammasome components [1]. Critical controls must include Z-YVAD-FMK (caspase-1 inhibitor) and Z-VAD-FMK (pan-caspase inhibitor) to establish pathway specificity, as demonstrated in THP-1 cell inflammasome activation studies [2] and primary human monocyte LPS stimulation experiments [3].

ER Stress-Induced Apoptosis Pathway Analysis in Cancer and Epithelial Cells

Apply Z-LEVD-FMK at 2-20 μM to assess the caspase-4-dependent component of ER stress-mediated apoptosis triggered by tunicamycin, thapsigargin, or hormone withdrawal [1]. The 59% apoptosis reduction achieved with Z-LEVD-FMK versus 86% with Z-YVAD-FMK and 100% with Z-VAD-FMK provides a quantitative framework for attributing apoptotic contributions to specific caspase subfamilies [1]. Validated in hRPE cells, 5C breast cancer cells, and SK-N-SH neuroblastoma cells [4].

Caspase-4/GSDMD-Mediated Pyroptosis Studies in Colorectal Cancer

Utilize Z-LEVD-FMK at 50 μM for extended treatment (72 h) to selectively inhibit IL-17A-induced caspase-4 cleavage and N-terminal GSDMD up-regulation in CRC cells without affecting NLRP3, ASC, or caspase-1 expression [1]. This application is particularly suited for investigating the ROS/NLRP3/caspase-4/GSDMD pyroptosis axis and its role in CD8+ T-cell tumor infiltration, where pathway specificity is paramount [1].

Inflammatory Cytokine Pathway Validation in Retinal Pigment Epithelial Research

Employ Z-LEVD-FMK at low concentrations (2 ng/mL) to block IL-1β-induced IL-8 production in hRPE cells for inflammatory pathway validation, or at 2 μM to inhibit caspase-3 activity in ER stress apoptosis assays [1]. The concentration-dependent functional bifurcation enables researchers to target inflammatory versus apoptotic readouts by adjusting inhibitor concentration, a feature not documented for alternative caspase-4 inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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